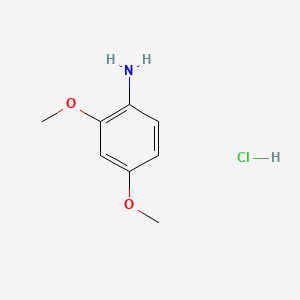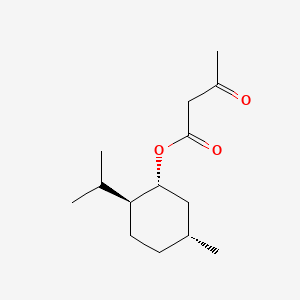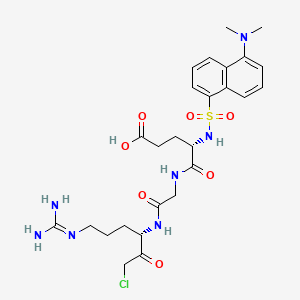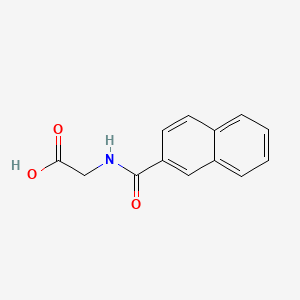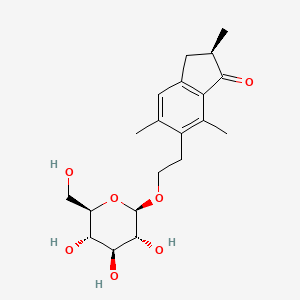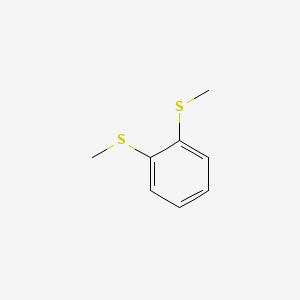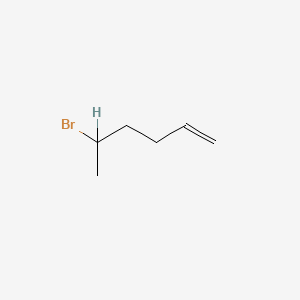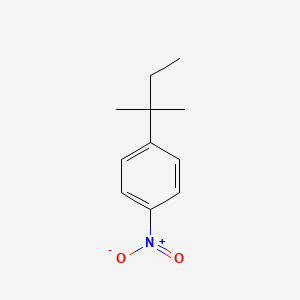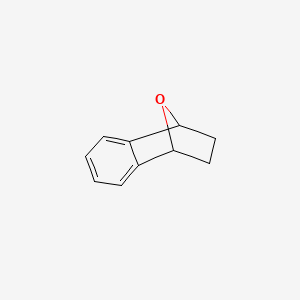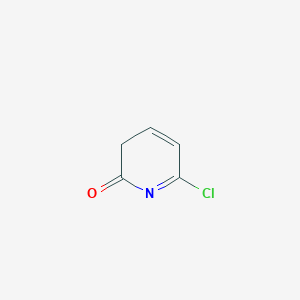
6-Chloro-2(3H)-pyridinone
説明
6-Chloro-2(3H)-pyridinone is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as 6-chloronicotinamide and is a derivative of pyridine.
科学的研究の応用
6-Chloro-2(3H)-pyridinone has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to have antimicrobial, antiviral, and anticancer properties. Studies have shown that this compound can inhibit the growth of various bacteria and viruses, including Escherichia coli, Staphylococcus aureus, and Herpes simplex virus. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, this compound has been found to have herbicidal properties. Studies have shown that this compound can inhibit the growth of various weeds, making it a potential candidate for weed control.
In industry, this compound has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-2(3H)-pyridinone varies depending on its application. In medicine, this compound has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of DNA and RNA synthesis. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
In agriculture, this compound inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately causes the death of the plant.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on its application. In medicine, this compound has been found to have cytotoxic effects on cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been found to have antibacterial and antiviral effects, making it a potential candidate for the treatment of infectious diseases.
In agriculture, this compound has been found to have herbicidal effects, leading to the inhibition of weed growth. However, this compound has also been found to have phytotoxic effects on certain crops, making it necessary to use it with caution.
実験室実験の利点と制限
The advantages of using 6-Chloro-2(3H)-pyridinone in lab experiments include its high purity and high yield, making it easy to obtain and use. In addition, this compound has been extensively studied, making it easy to find relevant literature.
The limitations of using this compound in lab experiments include its potential toxicity, making it necessary to use it with caution. In addition, this compound has limited solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
For the study of 6-Chloro-2(3H)-pyridinone include the development of new synthesis methods to improve yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound in different applications. Moreover, the potential use of this compound in the treatment of other diseases and in other fields, such as material science, should be explored. Finally, studies should be conducted to assess the environmental impact of this compound and its potential toxicity to non-target organisms.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its impact on different fields.
特性
IUPAC Name |
6-chloro-3H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQDXUCTLMTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355750 | |
| Record name | 6-chloro-3H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887570-97-0 | |
| Record name | 6-chloro-3H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



